molecular formula C9H11BrO2S B1290698 1-Bromo-2-(isopropanesulfonyl)benzene CAS No. 900174-43-8

1-Bromo-2-(isopropanesulfonyl)benzene

Cat. No.: B1290698
CAS No.: 900174-43-8
M. Wt: 263.15 g/mol
InChI Key: YILCKJNKWXELKU-UHFFFAOYSA-N
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Description

1-Bromo-2-(isopropanesulfonyl)benzene is a useful research compound. Its molecular formula is C9H11BrO2S and its molecular weight is 263.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

1-Bromo-2-(isopropanesulfonyl)benzene and its derivatives are used in crystal structure analysis to understand supramolecular features like hydrogen bonding, π–π interactions, and N⋯I contacts. For instance, isostructural derivatives show significant interactions that are crucial for crystalline stability and formation (Stein, Hoffmann, & Fröba, 2015).

Kinetic Studies in Organic Chemistry

This compound plays a role in the study of reaction kinetics, particularly in gas-phase elimination reactions. It helps in understanding the effects of phenyl groups on reaction rates and mechanisms, which is fundamental for designing efficient synthetic routes (Chuchani & Martín, 1990).

Halogenation Reactions

In the context of synthetic organic chemistry, this compound is utilized in halogenation reactions. It serves as a precursor for generating various halogenated compounds, demonstrating its versatility in complex organic syntheses (Bovonsombat & Mcnelis, 1993).

Excess Enthalpies and Volumes

The study of excess enthalpies and volumes of mixtures containing bromoalkanes, including derivatives of this compound, provides insights into the thermodynamic properties of these mixtures. This information is crucial for process design and optimization in chemical manufacturing (Peiró, Gracia, & Losa, 1981).

Electrosynthesis and Characterization

The compound is also significant in the field of electrosynthesis where it is used to synthesize and characterize new compounds with potential applications in materials science. The electrochemical properties of such derivatives can lead to advancements in electronic and photonic devices (Fink et al., 1997).

Advanced Organic Synthesis

Advanced synthetic methodologies often involve this compound as a key intermediate or reactant. Its involvement in Diels-Alder reactions, C-H activation, and functionalization strategies highlights its utility in constructing complex organic frameworks (Reus et al., 2012).

Friedel-Crafts Alkylation

It has applications in Friedel-Crafts alkylation reactions, facilitating the synthesis of alkylated benzene derivatives. This highlights its role in expanding the toolkit for aromatic compound synthesis (Albar, Khalaf, & Bahaffi, 1997).

Aryne Chemistry

This compound is pivotal in aryne chemistry, where it is used to generate reactive intermediates for further transformations. This has opened new avenues for constructing polycyclic aromatic compounds and understanding their mechanisms of formation (Schlosser & Castagnetti, 2001).

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura coupling reaction , a type of cross-coupling reaction, suggesting that its targets could be various organoboron compounds and palladium catalysts involved in this process.

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 1-Bromo-2-(isopropanesulfonyl)benzene likely acts as an electrophile . The bromine atom attached to the benzene ring can form a new bond with a palladium catalyst, resulting in oxidative addition . This is followed by transmetalation, where an organoboron compound transfers a nucleophilic organic group to the palladium .

Biochemical Pathways

In the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

Its molecular weight of 26316 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a reagent in the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction may also be sensitive to the solvent used, temperature, and pH.

Properties

IUPAC Name

1-bromo-2-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILCKJNKWXELKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629187
Record name 1-Bromo-2-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-43-8
Record name 1-Bromo-2-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 21A (0.7 g, 3.0 mmol) in methanol (5 mL) was added oxone®8 (5.6 g, 9.0 mmol) in water (5 mL). The reaction was stirred at rt for 4 h. The reaction was quenched with 5% NaHSO3 and then neutralized with 1 M NaOH. The organic solvent was evaporated and the aqueous layer was extracted with dichloromethane (3×). The combined extracts were washed with brine and dried over sodium sulfate. The solvent was removed to give 0.53 g of product 21B (67% yield). 1H NMR (400 MHz, Methanol-d4) δ ppm 1.26 (d, J=6.85 Hz, 6H) 3.80-4.00 (m, 1H) 7.45-7.68 (m, 2H) 7.87 (dd, J=7.46, 1.59 Hz, 1H) 8.10 (dd, J=7.34, 2.20 Hz, 1H).
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
8
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
67%

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